molecular formula C16H19N3O2S B8599520 4-[5-Methyl-2-(4-methylpiperazin-1-yl)-1,3-thiazol-4-yl]benzoic acid CAS No. 860344-50-9

4-[5-Methyl-2-(4-methylpiperazin-1-yl)-1,3-thiazol-4-yl]benzoic acid

Cat. No.: B8599520
CAS No.: 860344-50-9
M. Wt: 317.4 g/mol
InChI Key: IZOOJDDPLCBCCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[5-Methyl-2-(4-methylpiperazin-1-yl)-1,3-thiazol-4-yl]benzoic acid is a useful research compound. Its molecular formula is C16H19N3O2S and its molecular weight is 317.4 g/mol. The purity is usually 95%.
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Properties

CAS No.

860344-50-9

Molecular Formula

C16H19N3O2S

Molecular Weight

317.4 g/mol

IUPAC Name

4-[5-methyl-2-(4-methylpiperazin-1-yl)-1,3-thiazol-4-yl]benzoic acid

InChI

InChI=1S/C16H19N3O2S/c1-11-14(12-3-5-13(6-4-12)15(20)21)17-16(22-11)19-9-7-18(2)8-10-19/h3-6H,7-10H2,1-2H3,(H,20,21)

InChI Key

IZOOJDDPLCBCCJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)N2CCN(CC2)C)C3=CC=C(C=C3)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

4-[4-(4-Carboxyphenyl)-5-methylthiazol-2-yl]-piperazine-1-carboxylic acid tort-butyl ester (0.421 mmol) was dissolved in 4M HCl in 1,4-dioxane, and stirred at room temperature for 1 h. The solvent was then removed in vacuo, and the residue 4-(5-methyl-2-piperazin-1-yl-thiazol-4-yl)-benzoic acid was suspended in methanol (10 mL) and treated with AcOH/AcONa buffer (pH ˜5.5, 5 mL), and formaldehyde (0.547 mmol). The reaction mixture was stirred at room temperature for 1 h, then treated with NaCNBH3 (0.547 mmol) and stirred at room temperature overnight. The solvent was then removed under vacuum, and the residue was purified by column chromatography to afford the title compound (0.403 mmol, 95%).
Name
4-[4-(4-Carboxyphenyl)-5-methylthiazol-2-yl]-piperazine-1-carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
butyl ester
Quantity
0.421 mmol
Type
reactant
Reaction Step Two
Name
AcOH AcONa
Quantity
5 mL
Type
reactant
Reaction Step Three
Quantity
0.547 mmol
Type
reactant
Reaction Step Three
Quantity
0.547 mmol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
95%

Synthesis routes and methods II

Procedure details

4-[4-(4-Carboxy-phenyl)-5-methyl-thiazol-2-yl]-piperazine-1-carboxylic acid tert-butyl ester (0.421 mmol) was dissolved in 4M HCl in 1,4-dioxane, and stirred at room temperature for 1 h. The solvent was then removed under vacuum, and the residue 4-(5-Methyl-2-piperazin-1-yl-thiazol-4-yl)-benzoic acid was suspended in methanol (10 ml) and treated with AcOH/AcONa buffer (pH ˜5.5, 5 ml), and formaldehyde (0.547 mmol). The reaction mixture was stirred at room temperature for 1 h, then treated with NaCNBH3 (0.547 mmol) and stirred at room temperature overnight. The solvent was then removed under vacuum, and the residue was purified by column chromatography to afford the title compound (0.403 mmol, 95%). MS(ES) m/z 318 (100%, [M+H]+).
Name
4-[4-(4-Carboxy-phenyl)-5-methyl-thiazol-2-yl]-piperazine-1-carboxylic acid tert-butyl ester
Quantity
0.421 mmol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
AcOH AcONa
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
0.547 mmol
Type
reactant
Reaction Step Two
Quantity
0.547 mmol
Type
reactant
Reaction Step Three
Yield
95%

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